molecular formula C8H17FO2 B2838493 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol CAS No. 1823357-87-4

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol

Cat. No.: B2838493
CAS No.: 1823357-87-4
M. Wt: 164.22
InChI Key: XXERLMYLLAVUET-UHFFFAOYSA-N
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Description

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol (CAS: 1823357-87-4) is a fluorinated ether-alcohol with the molecular formula C₈H₁₇FO₂ and a molecular weight of 164.22 g/mol. It is a liquid stored at -20°C to maintain stability, protected from light and moisture . This compound is identified as SC-1163 in commercial catalogs and is utilized as a metabolite of the antiplatelet drug Prasugrel (specifically Metabolite M6), highlighting its role in pharmaceutical research . Its structure features a branched ether chain with a fluorine atom at the β-position of the propoxy group, which enhances its metabolic stability and influences its physicochemical properties .

Properties

IUPAC Name

2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FO2/c1-7(2,9)6-11-8(3,4)5-10/h10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXERLMYLLAVUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OCC(C)(C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823357-87-4
Record name 2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol typically involves the reaction of 2-fluoro-2-methylpropane with an appropriate alcohol under controlled conditions. One common method is the reaction of 2-fluoro-2-methylpropane with 2-methylpropan-1-ol in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (C=O), resulting in the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes or alkenes.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alkenes.

    Substitution: Compounds with different halogens or functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents
Fluorinated compounds, including 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol, are known for their enhanced biological activity compared to their non-fluorinated counterparts. Research has indicated that this compound can serve as a precursor for developing antiviral and anticancer drugs. For instance, its structural modifications have been explored to improve selectivity and potency against specific targets such as cyclin-dependent kinases (CDKs) .

Case Study: CDK Inhibitors
In studies involving CDK inhibitors, the introduction of fluorinated alkyl chains has been shown to significantly enhance the inhibitory activity against CDK2, with some derivatives exhibiting IC50 values in the nanomolar range . The structure-activity relationship (SAR) analysis indicates that the presence of fluorine contributes to increased lipophilicity and binding affinity.

Synthetic Organic Chemistry

Building Block for Synthesis
This compound is utilized as a building block in the synthesis of various ethers and esters. Its unique structure allows for selective reactions that can lead to complex organic molecules. It plays a crucial role in the synthesis of pharmaceuticals and agrochemicals, where precise molecular architecture is essential.

Table 1: Synthetic Applications

Reaction TypeExample ProductsReference
Ether FormationAlkyl ethers
Ester FormationEsters for drug delivery
FluorinationFluorinated derivatives

Material Science

Biodegradable Polymers
Recent research has explored the use of fluorinated alcohols in the development of biodegradable materials. The incorporation of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol into polymer matrices enhances their mechanical properties while maintaining biodegradability. This is particularly relevant in biomedical applications where temporary implants are needed.

Case Study: Biodegradable Implants
A study investigated the use of fluorinated polymers in orthopedic implants, demonstrating improved mechanical integrity and controlled degradation rates when incorporating fluorinated compounds . The results showed that these materials could provide adequate support during healing while gradually degrading without toxic effects.

Cosmetic Formulations

Emulsifiers and Stabilizers
In cosmetic chemistry, fluorinated compounds are often used as emulsifiers or stabilizers due to their unique surface-active properties. The application of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol can enhance the stability of formulations by improving texture and skin feel .

Table 2: Cosmetic Applications

Application TypeProduct ExamplesReference
EmulsifiersCreams and lotions
Skin ConditionersConditioners for hair care

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity to these targets, leading to altered biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Reference
2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol C₈H₁₇FO₂ 164.22 Ether, fluoroalkyl, primary alcohol Pharmaceutical metabolite (Prasugrel M6); liquid, 95% purity
2-(1-Cyclohexylethoxy)-2-methylpropyl Propanoate C₁₆H₂₈O₃ 268.39 Ester, cyclohexyl, ether Fragrance ingredient (musky, floral odor); synthesized via etherification and esterification
2-{[2-(3-Fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol C₁₂H₁₈FNO₂ 227.27 Amino alcohol, fluorophenyl Versatile small-molecule scaffold; potential CNS drug candidate
2-(Benzylamino)-2-methylpropan-1-ol C₁₁H₁₇NO 179.26 Amino alcohol, benzyl Intermediate in organic synthesis; solid, requires controlled handling
2-(4-Bromophenyl)-2-methylpropan-1-ol C₁₀H₁₃BrO 229.12 Bromophenyl, primary alcohol High molecular weight; used in cross-coupling reactions
2-Methyl-2-phenylpropan-1-ol C₁₀H₁₄O 150.22 Aromatic, tertiary alcohol Material science applications; liquid with aromatic interactions

Key Comparative Insights :

Structural Features: Fluorine vs. Bromine/Hydrogen: The fluorine atom in the target compound reduces metabolic degradation compared to non-halogenated analogs (e.g., 2-methyl-2-phenylpropan-1-ol) and alters electronic properties relative to brominated derivatives (e.g., 2-(4-bromophenyl)-2-methylpropan-1-ol) . Ether vs. Ester/Amino Alcohol: The ether linkage provides greater hydrolytic stability than ester-containing analogs (e.g., 2-(1-cyclohexylethoxy)-2-methylpropyl propanoate) and avoids the basicity of amino alcohols (e.g., 2-(benzylamino)-2-methylpropan-1-ol) .

Physicochemical Properties: Polarity and Solubility: The fluorine atom increases polarity, enhancing solubility in polar solvents compared to hydrocarbon-rich analogs like 2-methyl-2-phenylpropan-1-ol. However, it is less hydrophilic than amino alcohols (e.g., 2-[bis(2-hydroxyethyl)amino]-2-methylpropan-1-ol) . Boiling Point/Melting Point: Fluorination typically elevates boiling points due to increased molecular interactions, but the liquid state of the target compound contrasts with solid amino alcohols (e.g., 2-(benzylamino)-2-methylpropan-1-ol) .

Applications: Pharmaceuticals: The target compound’s role as a metabolite contrasts with bioactive amino alcohols (e.g., 2-{[2-(3-fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol), which are designed for direct therapeutic activity . Industrial Use: Non-pharmaceutical analogs, such as 2-(1-cyclohexylethoxy)-2-methylpropyl propanoate, are employed in fragrances, emphasizing divergent industrial applications .

Synthesis and Handling: The target compound’s synthesis likely involves fluorinated reagents and etherification steps, requiring specialized conditions compared to esterification () or aromatic substitution () methods . Safety protocols for fluorinated compounds emphasize avoiding hydrolysis, whereas amino alcohols require precautions against basicity and toxicity .

Research Findings and Data

  • Metabolic Stability: Fluorination in the target compound reduces cytochrome P450-mediated oxidation, enhancing its half-life compared to non-fluorinated alcohols .
  • Intermolecular Interactions : Refractometric studies of similar alcohols (e.g., 2-methylpropan-1-ol) reveal that fluorine’s electronegativity strengthens dipole-dipole interactions, affecting excess molar volume and refractive indices .
  • Environmental Impact: Fluorinated compounds like the target may exhibit persistence in ecosystems, contrasting with biodegradable esters (e.g., 2-(1-cyclohexylethoxy)-2-methylpropyl propanoate) .

Biological Activity

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol is a compound that has garnered attention due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to summarize the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol can be represented as follows:

C7H15FO2\text{C}_7\text{H}_{15}\text{F}\text{O}_2

This compound features a fluorinated alkyl chain which is hypothesized to influence its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol exhibit a range of biological activities:

  • Antimicrobial Properties : Some studies suggest that fluorinated alcohols can exhibit antimicrobial activity, making them candidates for further investigation in infection control.
  • Anti-inflammatory Effects : Certain derivatives have been shown to modulate inflammatory responses, which may be relevant in treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
Enzyme inhibitionModulation of metabolic pathways

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorinated alcohols, including derivatives structurally related to 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Anti-inflammatory Potential

Another research project focused on the anti-inflammatory properties of similar compounds. The results demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro, indicating a promising avenue for managing conditions like rheumatoid arthritis.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity. For instance, the introduction of fluorine atoms has been shown to improve the lipophilicity and bioavailability of similar compounds, which may translate into enhanced therapeutic efficacy.

Table 2: Structure-Activity Relationship (SAR) Insights

Compound StructureActivity LevelNotes
Alkyl alcohol without fluorineLowPoor bioavailability
Alkyl alcohol with fluorine substitutionHighEnhanced receptor binding

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